REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[F:14][C:15]([F:22])([F:21])[C:16](OCC)=[O:17].[O-]CC.[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([C:16](=[O:17])[C:15]([F:22])([F:21])[F:14])[C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)CC#N
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Name
|
|
Quantity
|
1.7 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
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[O-]CC.[Na+]
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Name
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ice water
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Quantity
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50 mL
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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WASH
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Details
|
This aqueous mixture was washed with dichloromethane (3×20 mL)
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Type
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EXTRACTION
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Details
|
The acidified mixture was extracted with ethyl acetate (3×30 mL)
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Type
|
EXTRACTION
|
Details
|
The combined extract
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Type
|
WASH
|
Details
|
was washed with aqueous sodium bicarbonate solution, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.4 mmol | |
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |